Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone
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Overview
Description
Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a synthetic organic compound with the molecular formula C12H17NO4S It is a member of the furan family, which is characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves multicomponent reactions. One common method is the reaction of furan derivatives with azetidinone intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted furan derivatives. These products can be further utilized in various chemical processes and applications .
Scientific Research Applications
Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl(3-(methylsulfonyl)azetidin-1-yl)methanone
- Furan-2-yl(3-(ethylsulfonyl)azetidin-1-yl)methanone
- Furan-2-yl(3-(propylsulfonyl)azetidin-1-yl)methanone
Uniqueness
Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is unique due to its specific isobutylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be broken down as follows:
- Furan moiety : A five-membered aromatic ring with one oxygen atom.
- Azetidine ring : A four-membered saturated heterocyclic compound.
- Isobutylsulfonyl group : A sulfonyl functional group that enhances the compound's reactivity and biological profile.
Antimicrobial Properties
Research indicates that furan derivatives exhibit promising antimicrobial activity. For example, studies have shown that various furan-based compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Furan Derivatives
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Furan Derivative A | Escherichia coli | 64 µg/mL |
Furan Derivative B | Staphylococcus aureus | 32 µg/mL |
Furan Derivative C | Bacillus cereus | 128 µg/mL |
In a study, derivatives of furan were synthesized and tested against various bacterial strains, showing significant activity against pathogens like Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Furan derivatives have also been investigated for their anticancer potential. Compounds containing the furan nucleus have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. The proposed mechanisms include induction of apoptosis and inhibition of cell cycle progression.
Case Study: Anticancer Activity
One study evaluated a series of furan derivatives against human cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group may inhibit enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : The compound may act on cellular receptors, influencing signaling pathways related to inflammation and cancer progression.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity and function.
Properties
IUPAC Name |
furan-2-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9(2)8-18(15,16)10-6-13(7-10)12(14)11-4-3-5-17-11/h3-5,9-10H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRWTYRRAAFGDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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